Mumbaistatin

Description

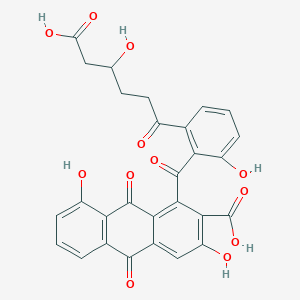

Structure

2D Structure

3D Structure

Properties

CAS No. |

252961-22-1 |

|---|---|

Molecular Formula |

C28H20O12 |

Molecular Weight |

548.4 g/mol |

IUPAC Name |

1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40) |

InChI Key |

XFESZXMDORIFAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O |

Origin of Product |

United States |

Bioproduction and Isolation Methodologies

Cultivation of Mumbaistatin-Producing Microorganisms

The foundation of this compound production lies in the careful cultivation of the specific microorganism responsible for its biosynthesis. This section details the characterization of the microbial source and the fermentation strategies developed to optimize the yield of this valuable compound.

Characterization of HIL-008003 (DSM 11641) as a Microbial Source

The microbial source of this compound has been identified as a strain of the genus Streptomyces, specifically designated as HIL-008003 and deposited in the German Collection of Microorganisms and Cell Cultures (DSMZ) as DSM 11641. nih.gov Streptomyces is a well-known genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. The characterization of this particular strain is fundamental to understanding and optimizing the production of this compound.

Fermentation Strategies for this compound Biosynthesis

The biosynthesis of this compound is achieved through controlled fermentation of Streptomyces sp. DSM 11641. While specific details of the fermentation media for this compound production are proprietary, general strategies for optimizing the production of secondary metabolites from Streptomyces are well-established. These strategies typically involve the manipulation of nutritional and physical parameters to maximize the yield of the desired compound.

Key to successful fermentation is the composition of the culture medium, which must provide the necessary nutrients for both microbial growth and the intricate biosynthetic pathways leading to this compound. A typical fermentation medium for Streptomyces includes a carbon source, a nitrogen source, and various mineral salts.

Table 1: Common Components in Streptomyces Fermentation Media

| Component Category | Examples | Purpose |

| Carbon Sources | Glucose, Starch, Glycerol, Maltose | Provide energy and carbon building blocks for growth and metabolite synthesis. |

| Nitrogen Sources | Soybean meal, Yeast extract, Peptone, Ammonium salts | Supply nitrogen for the synthesis of amino acids, proteins, and nucleic acids. |

| Mineral Salts | Phosphates, Sulfates, Chlorides of Magnesium, Potassium, Iron, etc. | Essential for various cellular functions, including enzyme activity and maintaining osmotic balance. |

The physical environment of the fermentation process is also critical. Parameters such as pH, temperature, aeration, and agitation are carefully controlled to create an optimal environment for this compound production. For instance, maintaining a specific pH range is crucial as deviations can inhibit microbial growth or the activity of enzymes involved in the biosynthetic pathway. Similarly, adequate aeration is vital for these aerobic bacteria, and the agitation rate influences nutrient and oxygen distribution within the fermentor. Optimization of these parameters is often achieved through systematic studies, including one-factor-at-a-time (OFAT) and statistical methods like response surface methodology (RSM), to identify the ideal conditions for maximizing this compound biosynthesis. nih.govmdpi.com

Advanced Isolation and Purification Techniques

Following fermentation, the this compound must be separated from the complex mixture of the culture broth, which contains residual media components, microbial cells, and other metabolic byproducts. This requires a multi-step purification process employing advanced analytical techniques.

Chromatographic Methods for Compound Enrichment

Chromatography is a cornerstone of this compound purification. The process typically begins with the separation of the culture filtrate from the mycelium. The filtrate, containing the dissolved this compound, is then subjected to a series of chromatographic steps.

Initial enrichment is often achieved using techniques like adsorption chromatography. For example, the culture filtrate can be passed through a column containing a non-polar resin, such as Diaion HP-20, which retains this compound and other organic molecules. The compound is then eluted using a gradient of an organic solvent, such as methanol.

Further purification relies on more sophisticated chromatographic methods that separate compounds based on their specific chemical properties. Anion-exchange chromatography is a key technique used in the isolation of this compound. nih.gov This method separates molecules based on their net negative charge. This compound, with its carboxylic acid functional groups, carries a negative charge at appropriate pH levels and can be selectively bound to a positively charged stationary phase. Elution is then achieved by changing the pH or increasing the concentration of a competing salt.

Reversed-phase chromatography is another critical step in achieving high purity. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, interacts with the stationary phase and is separated from more polar impurities. A gradient of increasing organic solvent in the mobile phase is typically used to elute the bound this compound.

Structural Characterization and Elucidation Strategies

Spectroscopic Methodologies for Structural Analysis

The determination of Mumbaistatin's molecular framework has heavily relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Challenges and Approaches in Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

The structural analysis of this compound by NMR spectroscopy is complicated by its inherent chemical instability. The molecule exists in a dynamic equilibrium between an open-chain hydroxydiketodicarboxylic acid form and a cyclized dispirodiketal form. google.com This equilibrium is sensitive to acidic conditions, which can lead to self-condensation and the formation of the less active cyclic structure. google.com This chemical instability poses a significant challenge for acquiring clear and interpretable NMR spectra, as the presence of multiple species in solution can result in complex and overlapping signals.

To overcome these challenges, a key approach involved the chemical modification of this compound through methylation. google.com The methylation of the carboxylic acid and phenolic hydroxyl groups stabilizes the molecule, preventing the acid-catalyzed cyclization and allowing for the acquisition of unambiguous NMR data. google.com Extensive two-dimensional (2D) NMR experiments were crucial in piecing together the complex structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were likely employed to establish proton-proton and proton-carbon connectivities within the molecule. uni-koeln.de These experiments, performed on both the native compound and its methylated derivatives, provided the necessary data to assemble the complete bonding framework of the open-chain form of this compound. google.com

Table 1: Key 2D NMR Techniques in the Structural Elucidation of this compound

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Essential for identifying adjacent protons and tracing out spin systems within the aliphatic side chain and aromatic rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a specific carbon atom. | Allows for the direct assignment of protonated carbons, linking the proton and carbon NMR spectra. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for connecting different fragments of the molecule, such as the anthraquinone (B42736) core to the benzophenone (B1666685) moiety and the aliphatic side chain. |

Applications of Mass Spectrometry in Structural Confirmation

Mass spectrometry played a pivotal role in the initial characterization of this compound, primarily in determining its molecular formula, C28H20O12. google.com High-resolution mass spectrometry (HRMS) would have provided the accurate mass measurement necessary to establish this elemental composition with high confidence.

Beyond molecular formula determination, mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), would have been used to confirm the mass of the intact molecule and its methylated derivatives. epo.org Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, could have provided further structural confirmation. While specific fragmentation data for this compound is not extensively detailed in the available literature, such analysis would typically involve the cleavage of weaker bonds in the molecule. The resulting fragmentation pattern would offer valuable clues about the connectivity of the different structural motifs within this compound, corroborating the assignments made by NMR spectroscopy.

Structural Analogue Formation for Comprehensive Characterization

The synthesis and analysis of structural analogues can be a powerful strategy in the comprehensive characterization of a complex natural product.

Utility of Lactone L970860 in this compound Structural Assignment

While the prompt suggests a role for Lactone L970860 in the structural assignment of this compound, a thorough review of the available scientific literature does not indicate its direct use as a structural analogue for the elucidation of this compound's chemical structure. The primary reference connecting this compound and Lactone L970860 describes their pharmacological characterization, highlighting their inhibitory activity on the microsomal glucose-6-phosphate translocase. There is no indication that Lactone L970860 was synthesized or used as a reference compound to aid in the NMR or MS analysis of this compound. The structural elucidation of this compound appears to have been accomplished through the detailed spectroscopic analysis of the natural product and its methylated derivatives, combined with single-crystal X-ray analysis of a triply methylated dehydration product. google.com

Biosynthetic Pathways and Engineered Production of Mumbaistatin and Analogues

Elucidation of the Mumbaistatin Biosynthetic Pathway

The intricate process of this compound biosynthesis relies on a series of enzymatic steps, with Type II Polyketide Synthases (PKSs) playing a central role in constructing the characteristic anthraquinone (B42736) core tum.denih.gov.

Role of Type II Polyketide Synthases (PKSs) in Anthraquinone Core Formation

Type II PKSs are a class of multi-enzyme complexes that synthesize a wide array of polycyclic aromatic compounds, including anthraquinones tum.denih.govmdpi.comnih.gov. These systems typically consist of dissociated enzymes that work iteratively to assemble a polyketide chain from malonyl-CoA building blocks tum.demdpi.comnih.gov. For anthraquinones, this process involves the formation of an octaketide backbone, which is then cyclized and aromatized by specific tailoring enzymes tum.denih.govplos.org. The structural similarity between the southern block of this compound and DMAC (3,8-dihydroxyanthraquinone-2-carboxylic acid) suggests that similar Type II PKS machinery is involved in generating this core structure researchgate.netresearchgate.net.

Identification and Function of Key Biosynthetic Enzymes and Modules

The biosynthesis of this compound's anthraquinone core is initiated by an octaketide synthase (PKS) researchgate.netresearchgate.netplos.org. This octaketide synthase, along with associated enzymes like ketoreductases and cyclases/aromatases, is responsible for converting malonyl-CoA units into the foundational polyketide chain, which ultimately forms the anthraquinone structure researchgate.netresearchgate.netplos.org. For instance, the act PKS, when combined with a ketoreductase and cyclase/aromatase enzymes, is known to produce DMAC, a compound structurally related to this compound researchgate.netresearchgate.net. The precise identification and functional characterization of all modules and enzymes involved in this compound biosynthesis are crucial for understanding how the complete molecule is assembled, including the formation of the benzophenone (B1666685) moiety capes.gov.bracs.org.

Semisynthetic and Biosynthetic Engineering Approaches for Analogues

Given the low natural abundance of this compound, significant efforts have been directed towards developing strategies for producing analogues through semisynthesis and metabolic engineering researchgate.netplos.orgresearchgate.net.

Utilization of Structurally Related Polyketides (e.g., DMAC) as Precursors

DMAC (3,8-dihydroxyanthraquinone-2-carboxylic acid), a polyketide product derived from engineered biosynthesis, serves as a key precursor for the semisynthesis of this compound analogues researchgate.netresearchgate.netplos.orgresearchgate.net. The southern block of this compound shares an identical structure with DMAC, making it an ideal starting material for chemical modifications researchgate.netresearchgate.net. This approach has facilitated the development of facile semisynthetic routes to a variety of this compound analogues within a few steps, reinforcing the biological significance of the anthraquinone moiety researchgate.netplos.orgresearchgate.net.

Development of Overproduction Systems for Biosynthetic Intermediates

The development of efficient overproduction systems for key biosynthetic intermediates, such as DMAC, has been instrumental in enabling the semisynthesis of this compound analogues researchgate.netresearchgate.net. For example, engineered strains of Streptomyces coelicolor have been utilized to produce DMAC in high yields (up to 100 mg/L) compared to the extremely poor yield of this compound from its natural source researchgate.net. Enhancing the copy number of plasmid-encoded PKS genes in host strains has been a successful strategy for increasing polyketide product yield researchgate.net.

Genetic Manipulation for Regioselectively Modified Aromatic Polyketides

Genetic manipulation of PKS genes offers a powerful approach for creating regioselectively modified aromatic polyketides, including this compound analogues plos.orgnih.govnih.gov. By engineering PKS pathways, researchers can alter the structure of polyketides with predictable functional group modifications plos.orgnih.govnih.gov. This involves strategies such as combining different initiation modules with minimal PKS modules or utilizing tailoring enzymes like ketoreductases and cyclases to process unnatural polyketides plos.orgnih.govnih.gov. Such genetic engineering efforts can lead to the synthesis of novel anthraquinone derivatives with potentially improved properties or modified bioactivities plos.orgnih.govnih.gov.

Chemical Synthesis and Design of Mumbaistatin Analogues

Intricacies and Challenges in Total Synthesis of Mumbaistatin

The inherent complexity of this compound's structure poses significant hurdles for synthetic chemists. The molecule features a highly substituted anthraquinone (B42736) core linked to a complex benzophenone (B1666685) moiety, which further incorporates a spiroketal lactone system in its cyclized form.

A primary challenge in this compound synthesis lies in establishing the correct stereochemistry and managing the compatibility of numerous functional groups throughout the synthetic sequence. The tetra-ortho-substituted benzophenone core, in particular, is a sterically demanding motif that has historically resisted efficient construction. thieme-connect.com, researchgate.net Previous attempts have highlighted the difficulties in coupling these sterically hindered aromatic rings, requiring careful optimization of reaction conditions and catalyst selection to overcome these steric impediments. researchgate.net

This compound exhibits a degree of instability, notably being described as "acid-labile." researchgate.net This characteristic necessitates careful handling and selection of reaction conditions to prevent degradation or unwanted side reactions during the synthetic process. Protecting group strategies and mild reaction conditions are often employed to preserve the integrity of the molecule and its intermediates.

Synthetic Methodologies for this compound Core and Analogues

Several key synthetic transformations have been instrumental in building the this compound scaffold and exploring its analogues.

The construction of the functionalized anthraquinone core, a prominent feature of this compound, has frequently been achieved through the Diels-Alder cycloaddition reaction. This [4+2] cycloaddition strategy allows for the efficient assembly of the polycyclic aromatic system from simpler diene and dienophile precursors. thieme-connect.com, nih.gov, capes.gov.br, nih.gov, thieme-connect.com, thieme-connect.de, researchgate.net, uni-koeln.de, nih.gov, medchemexpress.com For instance, a Diels-Alder reaction between specific diene and dienophile building blocks has been employed to generate the substituted anthraquinone moiety, which is subsequently elaborated. thieme-connect.de

The formation of the diaryl alkane linkages, connecting the anthraquinone and benzophenone portions of this compound, has been effectively accomplished using palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the palladium-catalyzed reaction between an organotin compound and an organic halide or pseudohalide, has proven particularly useful for creating these sterically congested C-C bonds. thieme-connect.com, thieme-connect.com, wikipedia.org, libretexts.org This methodology allows for the coupling of functionalized aromatic fragments, contributing to the convergent synthesis of this compound analogues. nih.gov, researchgate.net

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

| Reaction Type | Coupling Partners Example | Role in this compound Synthesis | Key Catalysts/Conditions | References |

| Stille Coupling | Aryl stannane (B1208499) and benzyl (B1604629) bromide | Formation of tetra-ortho-substituted diarylmethane linkage | Pd2(dba)3, AsPh3, CuI, THF, NMP, 75 °C | thieme-connect.com, thieme-connect.com |

| Stille Coupling | Organotin compound and organic halide (e.g., aryl iodide) | General C-C bond formation for diaryl linkages | Palladium catalyst, organostannane | wikipedia.org, libretexts.org |

The construction of the tetra-ortho-substituted benzophenone core motif, a critical and challenging structural element of this compound, has been addressed through the anionic homo-Fries rearrangement. This reaction facilitates the intramolecular migration of a carbonyl group, enabling the formation of the sterically hindered benzophenone framework. capes.gov.br, nih.gov, researchgate.net, uni-koeln.de, uni-koeln.de, medchemexpress.com This method has been pivotal in synthesizing analogues that mimic the cyclized form of this compound, often leading to the spontaneous formation of a spiroketal lactone. capes.gov.br, nih.gov

Table 2: Key Methodologies for this compound Core Construction

| Synthetic Step/Methodology | Purpose | Key Transformations | References |

| Diels-Alder Cycloaddition | Construction of the functionalized anthraquinone moiety | [4+2] cycloaddition between a diene and a dienophile | thieme-connect.com, thieme-connect.de |

| Palladium-Catalyzed Stille Coupling | Formation of diaryl alkane linkages | Coupling of aryl stannanes with aryl bromides | thieme-connect.com, thieme-connect.com |

| Anionic Homo-Fries Rearrangement | Construction of the tetra-ortho-substituted benzophenone core motif | Intramolecular rearrangement of a carbonyl group to form the benzophenone skeleton | capes.gov.br, nih.gov, researchgate.net |

| Titanium-Mediated Alkynylation | Introduction of the alkyl side chain to complete the carbon skeleton | Addition of an alkyne to an aldehyde | thieme-connect.com |

| Radical Bromination | Functionalization of the methylene (B1212753) bridge | Bromination of the diarylmethane methylene bridge, often leading to lactone formation | thieme-connect.com, thieme-connect.com |

The ongoing research into the synthesis of this compound and its analogues continues to push the boundaries of synthetic organic chemistry, providing valuable insights into the construction of complex natural products and the development of potential therapeutic agents.

Titanium-Mediated Alkynylation Strategies

The synthesis of complex molecules like this compound often requires robust methods for carbon-carbon bond formation, particularly for introducing challenging substituents onto unreactive functional groups. Titanium-mediated alkynylation has emerged as a powerful strategy in this regard. Research into this compound synthesis has highlighted the efficacy of titanium reagents for the alkylation of sterically hindered or electronically deactivated aldehydes, a critical step in assembling the molecule's carbon skeleton thieme-connect.dethieme-connect.com.

Early investigations into this compound synthesis revealed that various organometallic reagents based on lithium, magnesium, cerium, zinc, zirconium, aluminum, and samarium proved unsuitable for alkylating specific aldehyde intermediates due to competing side reactions, such as addition to the anthraquinone carbonyl group, leading to low yields thieme-connect.de. However, success was achieved through the application of titanium-mediated alkynyl addition. Specifically, a precursor (intermediate 3) was successfully converted to a subsequent intermediate (intermediate 15) in high yield using this titanium-based methodology thieme-connect.de. This approach allowed for the introduction of an alkynyl moiety, which could then be further manipulated, for instance, via hydrogenation using Wilkinson's catalyst, to complete the carbon framework of this compound analogues thieme-connect.de. The selectivity and efficiency of titanium reagents in overcoming the reactivity challenges posed by the complex this compound scaffold underscore their importance in modern synthetic organic chemistry nih.gov.

Radical Bromination and Oxidative Dearomatization Reactions

The intricate structure of this compound necessitates precise functionalization of its core skeleton. Radical bromination has been identified as a key transformation for modifying specific positions within the this compound framework, particularly the diarylmethane methylene bridge thieme-connect.dethieme-connect.com. This strategy typically involves reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and light (hν) in an inert solvent such as carbon tetrachloride at elevated temperatures (e.g., 80 °C) thieme-connect.dethieme-connect.com.

In the context of this compound analogue synthesis, radical bromination of a diarylmethane precursor has successfully yielded a lactone intermediate, which closely resembles the cyclized form of the natural product thieme-connect.dethieme-connect.com. This transformation is crucial for establishing key structural features required for biological activity. While direct application of oxidative dearomatization in the specific context of this compound synthesis is less detailed in the immediate search results, this class of reactions is generally employed in organic synthesis to introduce functionality onto aromatic systems by breaking aromaticity and forming new bonds, often leading to complex cyclic structures researchgate.netdiva-portal.orgcaltech.edu. The combination of radical bromination and potentially oxidative dearomatization strategies offers versatile routes for accessing novel this compound analogues with modified structural motifs thieme-connect.comnih.govwikidata.org.

Expedient Synthesis of Deoxy- and Dideoxy this compound Analogues

To better understand the structure-activity relationships of this compound and to develop potential therapeutic agents, the synthesis of deoxy- and dideoxy analogues has been a significant area of research thieme-connect.denih.govnaturalproducts.net. These modifications involve the removal of hydroxyl groups at specific positions within the this compound structure.

Significant progress has been made in the efficient synthesis of such analogues. For instance, studies have reported the synthesis of a 4′′,8-dideoxy analogue of this compound, demonstrating the feasibility of selectively removing hydroxyl groups at these positions thieme-connect.com. Furthermore, research has focused on the total synthesis of deoxy-mumbaistatin analogues, aiming to replicate the complete carbon skeleton and key structural motifs, such as the spirolactone, found in the natural product researchgate.netcapes.gov.br. These synthetic efforts often involve constructing functionalized anthraquinone moieties, for example, via Diels-Alder cycloadditions, and subsequent elaboration of the benzophenone core nih.govresearchgate.net.

One strategy for analogue synthesis involved preparing functionalized arene intermediates through highly regioselective bromination and ortho-lithiation reactions. These intermediates were then coupled with a lithiated arene, followed by multiple oxidation steps, to yield a this compound analogue acs.org. The development of these expedient synthetic routes allows for the generation of a diverse library of this compound analogues, facilitating the exploration of their biological activities and potential therapeutic applications thieme-connect.denih.govnaturalproducts.net.

Mechanistic Investigations of Biological Activity

Inhibition of Glucose-6-Phosphate Translocase (G6P-T1)

Mumbaistatin is a novel microbial polyketide that has garnered significant scientific interest due to its potent and selective inhibition of the glucose-6-phosphate translocase (G6P-T1). This section delves into the mechanistic details of this inhibition, its physiological context within the hepatic glucose-6-phosphatase system, and its pharmacological importance.

G6P-T1 as a Component of the Hepatic Glucose-6-Phosphatase System

The glucose-6-phosphatase (G6Pase) system is a multi-component enzyme complex located in the endoplasmic reticulum (ER) of hepatocytes and other gluconeogenic tissues. It plays a pivotal role in maintaining glucose homeostasis by catalyzing the final step of both gluconeogenesis and glycogenolysis: the hydrolysis of glucose-6-phosphate (G6P) into glucose and inorganic phosphate (B84403). This system comprises a catalytic subunit (G6Pase-α or G6Pase-β) and a transport protein, the glucose-6-phosphate translocase (G6P-T1), also known as SLC37A4.

G6P-T1 is responsible for the transport of G6P from the cytoplasm into the lumen of the ER, where the active site of the G6Pase catalytic subunit is located. Following hydrolysis, the resulting glucose and phosphate are then transported back into the cytoplasm by other transporters. The coordinated action of these components ensures the regulated release of glucose into the bloodstream, particularly during periods of fasting.

Molecular Basis of G6P-T1 Inhibition by this compound

This compound exhibits its inhibitory effect by specifically targeting G6P-T1, thereby preventing the translocation of G6P into the ER lumen. This action effectively blocks the substrate from reaching the G6Pase catalytic site, leading to a reduction in hepatic glucose production. Research has shown that this compound and its semi-synthetic analogs are potent inhibitors of G6P-T1. The molecular basis of this inhibition is attributed to the specific binding of this compound to the transporter protein, which likely induces a conformational change that impedes its transport function. The precise binding site and the nature of the molecular interactions are subjects of ongoing research, but it is understood that the unique structural features of the this compound molecule are critical for its high affinity and selectivity for G6P-T1.

Substrate Specificity and Pharmacological Significance of G6P-T1

G6P-T1 demonstrates a high degree of specificity for its substrate, glucose-6-phosphate. This specificity is crucial for the regulated control of glucose metabolism. The pharmacological inhibition of G6P-T1 by compounds like this compound presents a promising therapeutic strategy for conditions characterized by excessive hepatic glucose output, such as type 2 diabetes. By selectively blocking this transporter, this compound can lower blood glucose levels without directly affecting other metabolic pathways. The targeted nature of this inhibition minimizes the potential for off-target effects, making G6P-T1 an attractive drug target.

Emerging Molecular Targets and Pathway Modulation

Beyond its well-characterized role as a G6P-T1 inhibitor, recent research has begun to uncover additional molecular targets and pathways that are modulated by this compound. These emerging findings suggest that the biological activities of this compound may be more diverse than previously understood, with potential implications for cancer and viral infections.

Interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathways

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). In many tumors, the hypoxic microenvironment leads to the stabilization and activation of HIF-1α, which in turn promotes angiogenesis, metabolic reprogramming, and cell survival, contributing to tumor progression and resistance to therapy.

Studies have indicated a link between G6P-T1 and HIF-1α. The promoter of the G6P-T1 gene contains potential binding sites for HIF-1α, and its expression can be induced by hypoxia. A semi-synthetic analog of this compound has been shown to specifically reduce the survival of mesenchymal stromal cells that stably express HIF-1α. mdpi.com This suggests that by inhibiting G6P-T1, this compound may disrupt the metabolic flexibility that allows cancer cells to survive and proliferate in hypoxic environments. This interaction highlights a potential application for this compound and its analogs in cancer therapy by targeting the metabolic adaptations of tumor cells.

Inhibition of HIV-1 Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a critical step in the production of infectious virions. As such, HIV-1 protease is a major target for antiretroviral drugs.

The potential for this compound to act as an inhibitor of HIV-1 protease is an emerging area of investigation. While direct, conclusive experimental evidence detailing the specific mechanism of this compound's inhibition of HIV-1 protease is not yet widely published, the structural complexity and chemical functionalities of this compound suggest it could potentially interact with the active site of the enzyme. The active site of HIV-1 protease is a well-defined pocket, and many successful inhibitors are peptide mimics that bind tightly within this site. Computational docking studies would be necessary to predict the binding affinity and mode of interaction between this compound and the HIV-1 protease. Further enzymatic assays and structural biology studies are required to validate this hypothesis and to elucidate the molecular basis of any potential inhibitory activity. Should this compound or its derivatives prove to be effective HIV-1 protease inhibitors, they would represent a novel class of antiretroviral compounds.

Structure Activity Relationship Sar Analyses of Mumbaistatin Analogues

Impact of Structural Modifications on G6P-T1 Inhibitory Potency

Mumbaistatin's efficacy as a G6P-T1 inhibitor is intrinsically linked to its specific molecular architecture. Studies have revealed that maintaining the open-chain diketo form is crucial for high potency, while certain structural rearrangements lead to a significant loss of activity.

The anthraquinone (B42736) core forms the "southern block" of this compound and has been identified as a critical determinant of its biological activity nih.govresearchgate.net. Semisynthetic efforts, starting from the structurally related polyketide DMAC (5, 3,8-dihydroxyanthraquinone-2-carboxylic acid), have reinforced the significance of this moiety nih.govresearchgate.netresearchgate.net. Modifications or alterations to this part of the molecule can influence its interaction with the G6P-T1 target, though direct SAR data specifically isolating the anthraquinone's contribution without affecting other parts of the molecule is less detailed in the available literature. However, its presence is fundamental to the compound's identity as a potent inhibitor nih.govresearchgate.net.

This compound exists in equilibrium between an open-chain diketo form and a "closed" spiroketal lactone form researchgate.netunibo.it. The diketo form (1) of this compound exhibits potent G6P-T1 inhibition with an IC50 value as low as 5 nM medchemexpress.comresearchgate.netresearchgate.netresearchgate.net. In contrast, the cyclized spiroketal lactone form (4) is significantly less active, with its potency reduced by approximately three orders of magnitude researchgate.netunibo.it. This dramatic loss of activity upon cyclization underscores the importance of the open-chain conformation for effective G6P-T1 binding. Synthetic strategies aiming to mimic the open-chain diketo form are therefore paramount for developing active analogues thieme-connect.de.

DMAC as a Precursor: DMAC, a derivative of 5, 3,8-dihydroxyanthraquinone-2-carboxylic acid, serves as a key starting material for generating this compound analogues due to its availability through engineered biosynthesis nih.govresearchgate.netresearchgate.net.

Northern Block Modifications: Synthetic analogues have been created with variations in the northern block, including linear and aromatic substitutions researchgate.net. For instance, compounds with linear northern blocks (e.g., 26, 27) and those with aromatic northern blocks (e.g., 28, 29, 25) have been synthesized and evaluated researchgate.net. Compound 29, featuring an aromatic northern block, demonstrated activity in rat liver microsome assays and influenced glucose output from rat hepatocytes researchgate.net.

Semi-synthetic Analogues: A notable semi-synthetic analogue, AD4-015, derived from this compound, has shown potent G6P-T1 inhibition with an IC50 of 2.5 µM in rat liver microsomal assays richardbeliveau.orgnih.gov. While less potent than this compound itself, AD4-015 retains significant inhibitory activity and has demonstrated other biological effects, particularly in hypoxic conditions richardbeliveau.orgnih.gov.

Total Synthesis Approaches: Efforts towards the total synthesis of this compound have explored various strategies, including Diels-Alder reactions and palladium-catalyzed couplings, to construct the complex benzophenone (B1666685) framework thieme-connect.de. One such synthesis yielded a lactone analogue that resembled the cyclized form of this compound thieme-connect.de.

Preclinical Biological Evaluation in in Vitro Models

Assessment of Glucose-6-Phosphate Translocase Inhibition

Mumbaistatin and its analogs have been investigated for their ability to inhibit glucose-6-phosphate translocase (G6PT), a key enzyme involved in hepatic glucose homeostasis researchgate.netacs.orgnih.gov. This translocase plays a critical role in the formation of endogenous glucose through gluconeogenesis and glycogenolysis, making it a significant target for managing type II diabetes researchgate.netacs.orgnih.govgoogle.com.

Studies utilizing rat liver microsomes have demonstrated this compound's potent inhibitory activity against G6PT researchgate.netgoogle.comresearchgate.net. In acellular rat liver microsomal assays, which allow for direct assessment of [¹⁴C]G6P transport and hydrolysis, this compound and its analogs have shown significant inhibitory potency researchgate.netresearchgate.net. For instance, compound 29, a synthetic analog of this compound, exhibited an IC₅₀ value of 2.5 µM in these microsomal assays researchgate.netresearchgate.net. These findings highlight the direct interaction of this compound with the G6PT enzyme in a cell-free system, establishing its inhibitory potential at the molecular level researchgate.netresearchgate.net.

Table 1: Inhibitory Potency of this compound Analogs in Rat Liver Microsomal Assays

| Compound | Target | Assay Type | IC₅₀ Value | Reference |

| This compound | G6PT | Rat Liver Microsomes | 5 nM (for diketo form) | researchgate.net |

| Compound 29 | G6PT | Rat Liver Microsomes | 2.5 µM | researchgate.netresearchgate.net |

To further evaluate this compound's impact on glucose metabolism, cell-based assays using primary hepatocytes have been employed researchgate.netresearchgate.netmbbiosciences.com. These studies assess the compound's effect on glucose production, a critical function of hepatocytes in maintaining blood glucose levels. Primary hepatocytes are utilized due to their robust glucose metabolic capabilities, including gluconeogenesis and glycogenolysis, which are modulated by hormones like insulin (B600854) and glucagon (B607659) mbbiosciences.com.

In these assays, this compound analogs have shown dose-dependent inhibition of glucose release from primary hepatocytes, particularly in the presence of stimulatory agents like glucagon researchgate.net. For example, compound 29 demonstrated a significant inhibition of glucagon-stimulated glucose production, reducing it by 40% at a concentration of 280 µM researchgate.net. This indicates that this compound and its derivatives can effectively modulate glucose output from liver cells, reinforcing their therapeutic potential for conditions characterized by excessive hepatic glucose production researchgate.netacs.orgnih.gov.

Studies in Other Relevant Cellular Systems

Effects on Angiogenesis-Related Processes in Tumor Models

This compound, a natural product belonging to the anthraquinone (B42736) class, and its semi-synthetic analogs, notably AD4-015, have demonstrated significant potential in preclinical in vitro studies, particularly concerning their impact on angiogenesis-related processes within tumor models. These investigations highlight the compound's ability to interfere with key mechanisms that facilitate tumor vascularization and growth nih.govresearchgate.net.

Research has focused on evaluating the anti-angiogenic properties of this compound analogs, specifically AD4-015, using human brain microvascular endothelial cells (HBMECs), which are critical components of tumor angiogenesis nih.gov. Studies indicate that AD4-015 exerts inhibitory effects on fundamental processes essential for the formation of new blood vessels.

Key Findings on Angiogenesis-Related Processes:

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Complex Natural Product Analogues

The intricate architecture of Mumbaistatin has made its total synthesis a formidable challenge for organic chemists. nih.gov Early efforts highlighted the difficulties in constructing its complex core and achieving the desired stereochemistry. nih.gov Future research will necessitate the development of more efficient and convergent synthetic routes. Key areas of focus will likely include:

Novel Cyclization Strategies: The formation of the central ring systems of this compound is a critical and often low-yielding step in current synthetic approaches. Exploring new catalytic methods, such as transition-metal-catalyzed cyclizations or electrocyclizations, could provide more direct and higher-yielding pathways to the core structure.

Asymmetric Synthesis: Establishing the correct stereochemistry is paramount for biological activity. Future synthetic strategies will need to incorporate highly stereoselective reactions, potentially utilizing chiral catalysts or auxiliaries, to control the formation of stereocenters with high fidelity.

Recent advancements in the total synthesis of other complex anthraquinone-based natural products offer valuable insights and potential strategies that could be adapted for this compound. nih.govsyr.edu

Rational Design of this compound Derivatives with Enhanced Target Specificity

The development of this compound analogues with improved potency and selectivity for G6PT is a key objective for its therapeutic application. Structure-activity relationship (SAR) studies on semisynthetic this compound analogues have provided initial insights into the key structural features required for biological activity. nih.gov

Future rational design efforts will likely involve a combination of computational modeling and synthetic chemistry. Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active site of G6PT, helping to guide the design of new derivatives with enhanced interactions. mdpi.comresearchgate.net This structure-based design approach can facilitate the targeted modification of specific functional groups to optimize binding affinity and specificity. nih.govnih.govmdpi.comgeneonline.com

Key research findings from SAR studies have indicated that both the northern and southern portions of the this compound molecule are crucial for its inhibitory activity. Modifications to these regions can significantly impact potency. For instance, the nature of the substituent at the C-1 position has been shown to be important for biological activity.

| Compound/Analog | Modification | Impact on Activity |

| This compound | Natural Product | High potency inhibitor of G6PT |

| Semisynthetic Analogs | Modifications to the northern and southern blocks | Varied potency, providing SAR data |

| DMAC-derived analogs | Varied substituents at C-1 | Potency influenced by the nature of the substituent |

Comprehensive Elucidation of this compound's Full Spectrum of Biological Targets

While G6PT is the primary and most well-characterized target of this compound, a comprehensive understanding of its full range of biological targets is essential for its safe and effective clinical development. nih.gov Off-target effects can lead to unforeseen side effects or, conversely, reveal new therapeutic opportunities. nih.gov Future research should focus on a systematic and unbiased elucidation of this compound's interactome.

Several advanced techniques can be employed for this purpose:

Affinity Chromatography: this compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The identified proteins can then be analyzed by mass spectrometry.

Chemoinformatic and Computational Prediction: In silico methods can be used to predict potential off-targets of this compound based on its chemical structure and comparison to databases of known drug-target interactions. researchgate.netucl.ac.uknih.govnih.gov

Target Deconvolution Techniques: Various experimental approaches, such as chemical proteomics and genetic screening, can be utilized to identify the specific molecular targets responsible for the phenotypic effects of this compound in cellular and animal models. nih.gov

Identifying the complete target profile of this compound will provide a more holistic understanding of its mechanism of action and will be critical for predicting its potential therapeutic index and guiding its clinical development. benthamdirect.comresearchgate.netresearchgate.net

Synergistic Integration of Biosynthetic and Synthetic Approaches for Novel Compound Discovery

The extremely low yield of this compound from its natural source has been a major obstacle to its further development. nih.gov A powerful strategy to overcome this limitation is the synergistic integration of biosynthetic and synthetic methods. researchgate.net This approach leverages the efficiency of biological systems to produce complex molecular scaffolds, which can then be chemically modified to generate a diverse range of analogues.

A successful example of this strategy involves the use of an engineered strain of Streptomyces coelicolor to overproduce 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMAC), a key biosynthetic precursor to this compound. researchgate.net This readily available precursor can then be utilized as a starting material for the semisynthesis of various this compound analogues, allowing for a more efficient exploration of the chemical space around the natural product. researchgate.netresearchgate.net

Future research in this area could focus on:

Metabolic Engineering: Further optimization of microbial strains to increase the production of DMAC and other key precursors will be crucial for the scalability of this approach. escholarship.orgnih.govlbl.govnih.gov

Combinatorial Biosynthesis: Genetic manipulation of the polyketide synthase (PKS) enzymes responsible for this compound biosynthesis could lead to the production of novel analogues directly in the microbial host. nih.govnih.govrsc.org By swapping or modifying the domains of the PKS, it may be possible to generate a library of this compound-like molecules with diverse structural features. syr.edunih.govyoutube.com

The integration of these biosynthetic and synthetic strategies holds immense promise for the discovery of novel this compound-related compounds with improved therapeutic properties.

Q & A

Q. What experimental approaches are recommended for isolating and purifying mumbaistatin from microbial cultures?

Isolation typically involves ion exchange chromatography at pH 5–8 (optimized at pH 6–7) using DEAE-Sepharose or similar resins, followed by reverse-phase chromatography for final purification. This method improves yields (>70%) compared to earlier protocols lacking ion exchange steps . Cultured filtrates (e.g., Streptomyces sp. DSM 11641) are processed with water-miscible solvents like methanol or isopropanol to stabilize the compound during extraction .

Q. How can researchers confirm the structural identity of this compound, particularly its anthraquinone core and stereochemical configuration?

Structural validation requires a combination of NMR (e.g., H-NMR in DMSO- for aromatic protons and methylene bridges), mass spectrometry (e.g., molecular ion peaks at m/z 548 [M+H]), and X-ray crystallography for absolute stereochemistry . Comparative analysis with synthetic intermediates (e.g., DMAC derivatives) can resolve ambiguities in regioselective modifications .

Q. What in vitro assays are suitable for assessing this compound’s inhibitory activity against glucose-6-phosphate translocase (G6PT)?

Use intact rat liver microsomes to measure G6Pase activity via colorimetric assays (e.g., phosphate release from glucose-6-phosphate). Dose-response curves (10–50 μM range) with controls (e.g., chlorogenic acid, IC = 0.26 mM) validate specificity. Ensure microsome integrity by testing mannose-6-phosphate as a negative control .

Advanced Research Questions

Q. How can contradictory IC50_{50}50 values for this compound analogs be resolved in structure-activity relationship (SAR) studies?

Discrepancies often arise from assay conditions (e.g., pH sensitivity of this compound’s stability). Standardize protocols using buffered solutions (pH 6–7) and pre-incubation stability tests. Cross-validate results with orthogonal methods, such as fluorescence polarization or surface plasmon resonance . For derivatives like this compound amide (IC = 12 nM), confirm purity (>99%) via HPLC before testing .

Q. What strategies optimize the synthesis of this compound derivatives with improved pharmacokinetic properties?

Modular synthesis via Diels-Alder reactions constructs the anthraquinone core, while transition metal-catalyzed reactions (e.g., Heck coupling) introduce methylene bridges. To enhance solubility, esterify the C-1 carboxylic acid (e.g., methyl esters via diazomethane) or reduce the anthraquinone to hydroquinone . Stability studies in simulated physiological conditions (pH 7.4, 37°C) guide further modifications .

Q. How should researchers address data variability in this compound’s enzymatic inhibition assays caused by microsome batch differences?

Normalize activity using internal standards (e.g., alamethicin-permeabilized microsomes) to account for vesicle integrity variations. Include replicate experiments (n ≥ 3) and statistical analyses (e.g., ANOVA with Tukey post hoc tests) to distinguish batch effects from true inhibitory differences .

Q. What methodologies are critical for analyzing this compound’s degradation pathways under physiological conditions?

Accelerated stability studies (e.g., pH 2–9, 37°C) with LC-MS/MS monitoring identify degradation products (e.g., hemiketal-amide derivatives at pH > 8). Kinetic modeling (e.g., first-order decay) quantifies half-life, while NMR elucidates structural rearrangements .

Methodological & Data Analysis Guidelines

Q. How should conflicting results between in vitro and cellular assays for this compound analogs be interpreted?

Cellular assays (e.g., hepatocyte models) may reveal membrane permeability limitations or off-target effects. Use comparative metabolomics to track intracellular metabolite flux (e.g., glucose-6-phosphate accumulation) and confirm target engagement . Pair with molecular dynamics simulations to predict analog-membrane interactions .

Q. What statistical frameworks are recommended for validating this compound’s dose-dependent effects in complex biological systems?

Non-linear regression (e.g., Hill equation) models dose-response relationships. For multi-variable datasets (e.g., time-course inhibition), apply mixed-effects models to account for inter-experiment variability . Report 95% confidence intervals for IC values .

Q. How can researchers ensure reproducibility when scaling up this compound purification from lab to pilot-scale?

Document chromatography parameters (e.g., flow rates, gradient slopes) rigorously. Use design-of-experiment (DoE) approaches to optimize resin capacity and solvent ratios. Validate purity at each scale via identical analytical methods (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.